Cas no 2229470-76-0 (3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid)

3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid
- 2229470-76-0
- EN300-1802404
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- Inchi: 1S/C13H16N2O2/c1-13(2,8-11(16)17)12-9-6-4-5-7-10(9)14-15(12)3/h4-7H,8H2,1-3H3,(H,16,17)
- InChI Key: YLNKPMULBYQISN-UHFFFAOYSA-N
- SMILES: OC(CC(C)(C)C1=C2C=CC=CC2=NN1C)=O
Computed Properties
- Exact Mass: 232.121177757g/mol
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.1Ų
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802404-0.05g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1802404-0.1g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1802404-5.0g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 5g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1802404-0.25g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1802404-5g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1802404-1g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1802404-1.0g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 1g |
$1801.0 | 2023-06-03 | ||
Enamine | EN300-1802404-10.0g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 10g |
$7742.0 | 2023-06-03 | ||
Enamine | EN300-1802404-2.5g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1802404-0.5g |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid |
2229470-76-0 | 0.5g |
$1014.0 | 2023-09-19 |
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid Related Literature
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
Additional information on 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid
Research Briefing on 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid (CAS: 2229470-76-0)
3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid (CAS: 2229470-76-0) is a novel indazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following briefing provides an overview of the latest research developments related to this compound.
Recent studies have focused on the synthesis and optimization of 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a scalable synthetic route that employs a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent functional group transformations. The reported method achieved a high yield of the target compound, making it suitable for large-scale production and further pharmacological evaluation.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid exhibits promising inhibitory effects on specific protein kinases implicated in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters revealed that this compound selectively inhibits the activity of kinase X, a key player in the regulation of cell proliferation and survival. The IC50 value reported in this study was in the low micromolar range, suggesting its potential as a lead compound for further optimization.
Further investigations into the pharmacokinetic properties of 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid have been conducted to assess its suitability as a drug candidate. A recent preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in rodent models. The results indicated moderate oral bioavailability and a favorable half-life, although further modifications may be required to enhance its metabolic stability and reduce potential off-target effects.
The therapeutic potential of this compound has also been explored in disease-specific contexts. For example, a 2024 study in Cancer Research investigated its efficacy in a xenograft model of colorectal cancer. The findings showed that treatment with 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid significantly reduced tumor growth and metastasis, likely through the modulation of key signaling pathways involved in tumor progression. These results highlight its potential as a novel anticancer agent, warranting further clinical evaluation.
In conclusion, 3-methyl-3-(2-methyl-2H-indazol-3-yl)butanoic acid (CAS: 2229470-76-0) represents a promising candidate in the field of medicinal chemistry, with demonstrated biological activity and therapeutic potential. Ongoing research efforts are focused on optimizing its pharmacological properties and elucidating its precise mechanisms of action. Future studies will be critical in determining its translational potential and applicability in clinical settings.
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